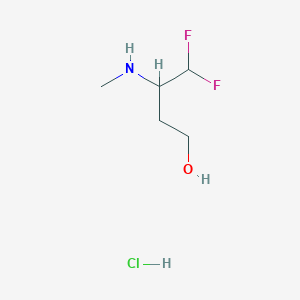

4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride is a chemical compound with the CAS Number: 2377030-88-9 . It has a molecular weight of 175.61 .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-3-(methylamino)butan-1-ol hydrochloride . The InChI code is 1S/C5H11F2NO.ClH/c1-8-4(2-3-9)5(6)7;/h4-5,8-9H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H11F2NO . It has an average mass of 139.144 Da and a monoisotopic mass of 139.080872 Da . The predicted properties include a density of 1.1±0.1 g/cm3, boiling point of 164.2±40.0 °C at 760 mmHg, vapour pressure of 0.7±0.7 mmHg at 25°C, and enthalpy of vaporization of 46.7±6.0 kJ/mol . It also has a flash point of 53.1±27.3 °C, index of refraction of 1.390, molar refractivity of 30.6±0.3 cm3, and a molar volume of 129.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Ionic Liquids and Green Chemistry

Research on ionic liquids, such as the study by Swatloski, Holbrey, and Rogers (2003), underscores the importance of understanding the stability and toxicity of ionic compounds, which can be relevant when considering the environmental and safety aspects of using and synthesizing compounds like 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride in green chemistry applications (Swatloski, Holbrey, & Rogers, 2003).

Anti-inflammatory Compounds

Research into anti-inflammatory compounds, such as the study by Goudie et al. (1978), provides insights into the structure-activity relationship of molecules. Although focusing on different chemical structures, the methodologies and evaluations of activity could inform research into the therapeutic potential of various compounds, including 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, especially in designing molecules with specific biological activities (Goudie et al., 1978).

Environmental Chemistry and Photo-oxidation

The study of photo-oxidation processes, as investigated by Alvarez et al. (2009), highlights the environmental fate and transformation of organic compounds. Understanding the photo-oxidation of furans could provide a foundation for studying the environmental behavior and stability of fluorinated compounds, such as 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, under various environmental conditions (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Synthesis and Characterization of Energetic Materials

The synthesis and characterization of energetic materials, such as the work on 3-difluoroaminomethyl-3-methyl oxetane by Li et al. (2014), exemplify the application of fluorinated compounds in high-energy materials. Such research underscores the potential for fluorinated compounds, including 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, in the development of propellants and explosives, focusing on the synthesis and properties that influence their energetic performance (Li, Pan, Wang, & Zhang, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4,4-difluoro-3-(methylamino)butan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-8-4(2-3-9)5(6)7;/h4-5,8-9H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGMNYZECAKHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)

![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2979883.png)

![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)

![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)